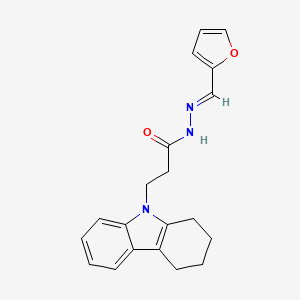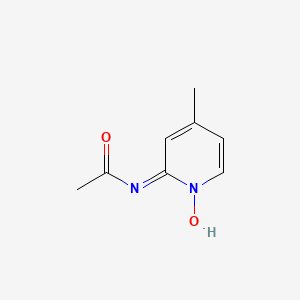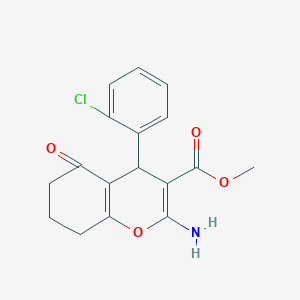![molecular formula C11H18N4O2S B11998870 N-[2-(diethylamino)ethyl]-N'-(1,3-thiazol-2-yl)ethanediamide](/img/structure/B11998870.png)
N-[2-(diethylamino)ethyl]-N'-(1,3-thiazol-2-yl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-DIETHYLAMINO-ETHYL)-N’-THIAZOL-2-YL-OXALAMIDE is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a diethylamino group, a thiazole ring, and an oxalamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-DIETHYLAMINO-ETHYL)-N’-THIAZOL-2-YL-OXALAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-aminoethanethiol with diethylamine to form N-(2-diethylaminoethyl)thiazole. This intermediate is then reacted with oxalyl chloride to produce the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reactions .
Industrial Production Methods
Industrial production of N-(2-DIETHYLAMINO-ETHYL)-N’-THIAZOL-2-YL-OXALAMIDE may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-DIETHYLAMINO-ETHYL)-N’-THIAZOL-2-YL-OXALAMIDE undergoes several types of chemical reactions, including:
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of N-(2-DIETHYLAMINO-ETHYL)-N’-THIAZOL-2-YL-OXALAMIDE include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from the reactions of N-(2-DIETHYLAMINO-ETHYL)-N’-THIAZOL-2-YL-OXALAMIDE include sulfoxides, sulfones, amines, alcohols, and substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
N-(2-DIETHYLAMINO-ETHYL)-N’-THIAZOL-2-YL-OXALAMIDE has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(2-DIETHYLAMINO-ETHYL)-N’-THIAZOL-2-YL-OXALAMIDE involves its interaction with specific molecular targets and pathways. The diethylamino group and thiazole ring play crucial roles in its binding to enzymes or receptors, leading to the modulation of biological processes. The compound may inhibit or activate specific pathways, resulting in its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(2-DIETHYLAMINO-ETHYL)-N’-THIAZOL-2-YL-OXALAMIDE include:
4-Amino-N-[2-(diethylamino)ethyl]benzamide: Known for its antimicrobial properties.
2-(Diethylamino)ethyl methacrylate: Used in polymer synthesis and drug delivery systems.
Uniqueness
N-(2-DIETHYLAMINO-ETHYL)-N’-THIAZOL-2-YL-OXALAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H18N4O2S |
|---|---|
Peso molecular |
270.35 g/mol |
Nombre IUPAC |
N-[2-(diethylamino)ethyl]-N'-(1,3-thiazol-2-yl)oxamide |
InChI |
InChI=1S/C11H18N4O2S/c1-3-15(4-2)7-5-12-9(16)10(17)14-11-13-6-8-18-11/h6,8H,3-5,7H2,1-2H3,(H,12,16)(H,13,14,17) |
Clave InChI |
ZPKWGIJMWBMSJE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCNC(=O)C(=O)NC1=NC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Bromo-2-(2-furyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998793.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11998794.png)

![N'-[(E)-biphenyl-4-ylmethylidene]-2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}acetohydrazide](/img/structure/B11998802.png)
![7-methylimidazo[1,2-a]pyridin-2(3H)-one hydrochloride](/img/structure/B11998805.png)


![6-Amino-3-methyl-4-(2-methylphenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11998832.png)



![N'-[(E)-(4-methylphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11998856.png)


